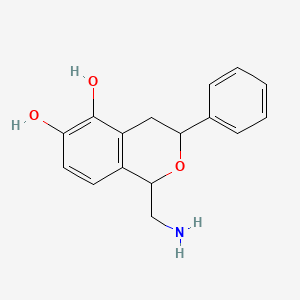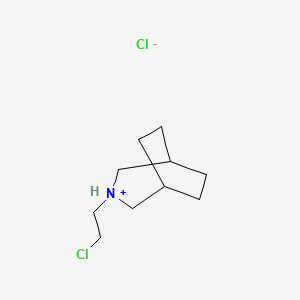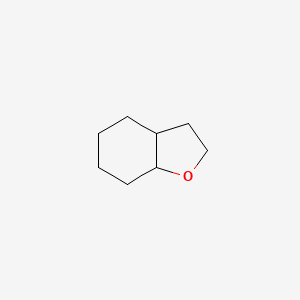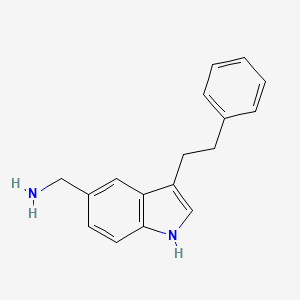
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of carbostyril, a class of compounds known for their biological activities. This compound is particularly interesting due to its unique structure, which includes a dimethylaminoethyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride typically involves the reaction of carbostyril derivatives with dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroquinoline-3-carboxylates: These compounds share a similar quinoline core structure and are used in similar applications.
9-Amino-1,2,3,4-tetrahydroacridin-1-ol: This compound is another derivative of carbostyril with comparable biological activities.
Uniqueness
What sets 3,4-Dihydro-1-(2-(dimethylamino)ethyl)carbostyril hydrochloride apart is its unique dimethylaminoethyl group, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological processes.
Properties
CAS No. |
3040-11-7 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
dimethyl-[2-(2-oxo-3,4-dihydroquinolin-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14(2)9-10-15-12-6-4-3-5-11(12)7-8-13(15)16;/h3-6H,7-10H2,1-2H3;1H |
InChI Key |
LXCOMOVWFAXNTC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C(=O)CCC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)




![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
